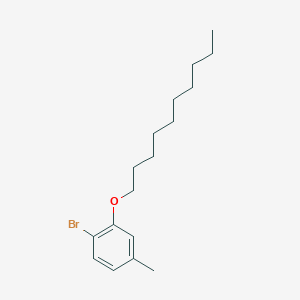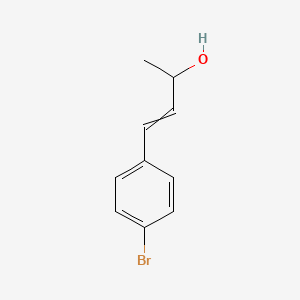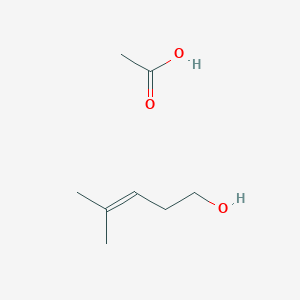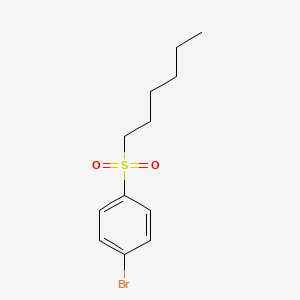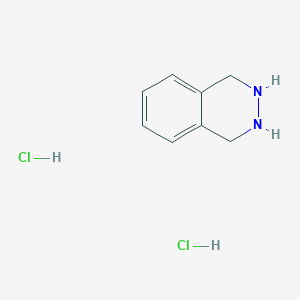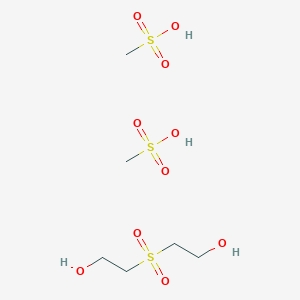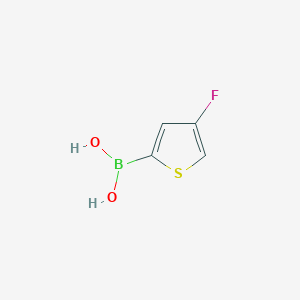
(4-Fluorothiophen-2-yl)boronic acid
説明
“(4-Fluorothiophen-2-yl)boronic acid” is a chemical compound . It is also known as B-(4-Fluoro-2-thienyl)boronic Acid . It has agricultural applications, particularly as a reagent in the preparation of insecticides .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H4BFO2S . Its molecular weight is 145.95 .Chemical Reactions Analysis
Boronic acids, including “this compound”, can be used as reactants in various chemical reactions . They are particularly useful in coupling reactions .科学的研究の応用
Sensing Applications : One study describes the use of boronic acids, including derivatives similar to (4-Fluorothiophen-2-yl)boronic acid, for colorimetric sensing of fluoride ions. The binding to fluoride ions induces a significant red-shift in the absorption band, leading to a visible color change, which is useful for sensing applications (Wade & Gabbaï, 2009).
Structure-Reactivity Relationships : Another research area focuses on the structure-reactivity relationships in boronic acid-diol complexation. This study highlights the importance of boronic acid structure and solution pH in binding affinity with biologically relevant diols, including saccharides and peptidoglycans (Brooks, Deng, & Sumerlin, 2018).
Diverse Applications in Sensing and Therapeutics : A mini-review discusses the various uses of boronic acids, including interactions with diols and Lewis bases, leading to applications in biological labeling, protein manipulation, separation, and therapeutic development (Lacina, Skládal, & James, 2014).
Fluorescence Sensing of ATP : A study on a boronic acid groups-bearing polythiophene derivative demonstrates its use in highly sensitive fluorescence detection of ATP. This application is significant for bioassays and cell imaging (Liu et al., 2019).
Enantioselective Recognition : Research on chiral fluorescent bisboronic acid sensors based on thiophene and carbazole derivatives, which include structures similar to this compound, shows potential for enantioselective recognition of certain acids. This is important for analytical applications in chemistry and biochemistry (Wu, Guo, James, & Zhao, 2011).
作用機序
Target of Action
The primary target of (4-Fluorothiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effect of this pathway is the creation of complex molecules with potential biological activity.
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction, leading to the creation of complex molecules with potential biological activity.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction takes place . The reaction conditions are typically mild and tolerant of various functional groups , which can influence the efficacy and stability of the compound.
将来の方向性
特性
IUPAC Name |
(4-fluorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BFO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKELOUQSTTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855718 | |
| Record name | (4-Fluorothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360465-66-2 | |
| Record name | (4-Fluorothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



